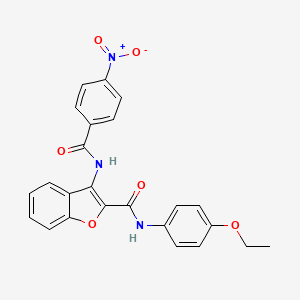

N-(4-ethoxyphenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide

Description

N-(4-ethoxyphenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide featuring a 4-nitrobenzamido substituent at the 3-position of the benzofuran core and a 4-ethoxyphenyl group attached to the carboxamide nitrogen. The benzofuran scaffold is notable for its prevalence in bioactive compounds, particularly in antimicrobial, anticancer, and anti-inflammatory agents, due to its planar aromatic structure and capacity for diverse substitutions. The 4-nitro group on the benzamido moiety introduces strong electron-withdrawing effects, which may influence electronic interactions in biological systems, while the 4-ethoxy group on the N-phenyl substituent enhances lipophilicity compared to smaller alkoxy groups like methoxy. Although direct pharmacological data for this compound is unavailable in the provided evidence, its structural features align with trends observed in medicinal chemistry for optimizing pharmacokinetic and target-binding properties .

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O6/c1-2-32-18-13-9-16(10-14-18)25-24(29)22-21(19-5-3-4-6-20(19)33-22)26-23(28)15-7-11-17(12-8-15)27(30)31/h3-14H,2H2,1H3,(H,25,29)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYZULKDEIHMBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate phenol derivatives with carboxylic acids under acidic or basic conditions.

Introduction of Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using ethoxybenzene and suitable electrophiles.

Attachment of Nitrobenzamido Group: The nitrobenzamido group can be attached through nucleophilic substitution reactions involving nitrobenzoyl chloride and amines.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow processes to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

N-(4-ethoxyphenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of N-(4-ethoxyphenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide can be contextualized by comparing it to analogues with modifications in the benzamido and N-phenyl substituents. Below is a detailed analysis supported by evidence:

Table 1: Structural and Molecular Comparison of Target Compound and Analogues

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitro substituent (target compound) provides strong electron-withdrawing effects, which may enhance binding to electron-rich biological targets compared to the 4-ethoxy group in the analogue from .

Alkoxy Group Variations :

- The 4-ethoxy group (target compound) increases lipophilicity compared to the 4-methoxy group in , which may improve membrane permeability but could also affect metabolic stability .

Halogenated Analogues :

- Compounds with bromophenyl or fluorophenyl groups () highlight the role of halogens in facilitating halogen bonding, a feature absent in the target compound but critical in optimizing ligand-receptor interactions .

Biological Activity

N-(4-ethoxyphenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and mechanisms of action, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by the following components:

- Benzofuran core : A fused ring structure known for its pharmacological properties.

- Ethoxy and nitro groups : These substituents enhance the compound's reactivity and biological activity.

Synthesis Overview

The synthesis typically involves multi-step organic reactions, including:

- Formation of the benzofuran core.

- Introduction of the ethoxy and nitro groups through specific chemical reactions such as nitration and amide bond formation.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities:

- Antioxidant Activity : The compound has shown potential in scavenging reactive oxygen species (ROS), which are implicated in oxidative stress-related diseases .

- Neuroprotective Effects : Studies suggest that derivatives of benzofuran compounds can protect neuronal cells from excitotoxic damage, hinting at possible applications in neurodegenerative disorders .

- Hypolipidemic Effects : Similar compounds have been evaluated for their ability to lower lipid levels in hyperlipidemic models, indicating a potential for managing cholesterol levels .

The mechanism by which this compound exerts its effects may involve:

- Enzyme Inhibition : The compound likely interacts with specific enzymes or receptors, modulating their activity, which can lead to therapeutic effects.

- Antioxidant Pathways : By scavenging ROS, it may reduce oxidative damage in cells, contributing to its neuroprotective properties.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging ROS | |

| Neuroprotection | Protection against excitotoxicity | |

| Hypolipidemic | Reduction in cholesterol levels |

Case Study Example

In a study examining the neuroprotective effects of related benzofuran derivatives, compounds were tested on primary cultured rat cortical neurons. The results indicated significant protection against NMDA-induced cell damage at concentrations as low as 30 μM, highlighting the potential efficacy of these compounds in neuroprotection .

Q & A

Q. Optimization Strategies :

- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates via microwave-assisted synthesis .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may improve nitro group stability during reactions .

- Yield Maximization : Monitoring reaction progress via TLC/HPLC and adjusting stoichiometric ratios of intermediates .

How can structural ambiguities in this compound be resolved using advanced characterization techniques?

Methodological Answer:

- X-ray Crystallography : Use SHELX software to refine crystal structures, particularly for resolving torsional angles in the benzofuran core and nitro group orientation .

- NMR Spectroscopy : 2D NMR (e.g., HSQC, HMBC) identifies coupling between the ethoxyphenyl protons and the benzofuran ring .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and nitro group retention during synthesis .

Data Contradictions : Discrepancies in NOE correlations or crystallographic data may arise from polymorphism. Cross-validate with differential scanning calorimetry (DSC) to detect polymorphic forms .

What strategies are recommended for evaluating the biological activity of this compound, particularly its anticancer potential?

Methodological Answer:

- In Vitro Assays :

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

- Selectivity Profiling : Compare toxicity in non-cancerous cells (e.g., HEK293) to assess therapeutic index .

- Mechanistic Studies :

- Enzyme Inhibition : Test interactions with kinases (e.g., EGFR) via fluorescence polarization assays .

- Apoptosis Markers : Quantify caspase-3/7 activation using luminescent substrates .

Q. Key Considerations :

- The nitro group enhances redox activity, potentially inducing ROS-mediated cytotoxicity. Validate using DCFH-DA probes .

- Lipophilicity (logP) from the ethoxyphenyl group improves membrane permeability—measure via shake-flask or HPLC methods .

How can conflicting reports on this compound’s bioactivity be systematically analyzed?

Methodological Answer:

Structural Comparison : Compare substituent effects with analogs (e.g., chloro vs. nitro derivatives) to identify SAR trends .

Purity Assessment : Replicate studies using HPLC-purified batches (>98%) to exclude impurities as confounding factors .

Experimental Variability : Standardize assay conditions (e.g., serum concentration in cell culture, incubation time) .

Case Example : If one study reports high cytotoxicity while another shows inactivity, evaluate differences in cell line genetic backgrounds or compound solubility in media .

What computational methods are effective for predicting target interactions of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding poses in enzymes (e.g., topoisomerase II). The nitro group’s electron-withdrawing nature may favor interactions with catalytic lysine residues .

- QSAR Modeling : Develop models correlating substituent electronegativity (e.g., nitro vs. methoxy) with bioactivity .

- MD Simulations : Simulate stability of ligand-protein complexes over 100 ns to assess binding entropy/enthalpy contributions .

Validation : Cross-check computational predictions with SPR (surface plasmon resonance) to measure binding kinetics (KD, kon/koff) .

How does the nitro group influence the compound’s chemical reactivity and stability?

Methodological Answer:

- Redox Reactivity : The nitro group can be reduced to an amine using NaBH4/NiCl2, enabling prodrug strategies .

- Photostability : UV-vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) quantifies degradation products .

- Acid/Base Stability : Test pH-dependent hydrolysis (e.g., in 0.1M HCl/NaOH) with HPLC monitoring .

Synthetic Challenges : Nitro groups may deactivate electrophilic aromatic substitution—use directing groups (e.g., sulfonic acid) to mitigate .

What analytical methods are recommended for quantifying this compound in biological matrices?

Methodological Answer:

- Sample Preparation : Protein precipitation (acetonitrile) or SPE (C18 cartridges) for plasma/brain homogenates .

- Quantification :

Validation Parameters : Include linearity (1–1000 ng/mL), recovery (>85%), and matrix effect (<15% CV) per FDA guidelines .

How can researchers design experiments to elucidate the compound’s mechanism of action?

Methodological Answer:

- Target Deconvolution :

- Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins .

- CRISPR Screening : Genome-wide knockout libraries identify genes whose loss confers resistance .

- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling (e.g., apoptosis, cell cycle arrest) .

Controls : Include structurally similar inactive analogs to distinguish target-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.